molecular formula C13H8ClN B1250568 4-Chlorobenzo[f]isoquinoline CAS No. 32081-28-0

4-Chlorobenzo[f]isoquinoline

Cat. No. B1250568
CAS RN: 32081-28-0
M. Wt: 213.66 g/mol
InChI Key: SHQLTRRYZVBEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzo[f]isoquinoline is a novel compound with properties that make it a significant activator of CFTR (cystic fibrosis transmembrane conductance regulator) Cl- ion channels and KCNN4, intermediate conductance, calcium-sensitive K+-channels. This makes it particularly interesting for research in areas such as cystic fibrosis treatment (Murthy et al., 2005).

Synthesis Analysis

Research into the synthesis of 4-Chlorobenzo[f]isoquinoline and its derivatives often involves multi-step chemical processes. For instance, derivatives have been obtained through one-pot synthesis reactions involving acid-catalyzed condensation and cyclization processes (Yamuna et al., 2010).

Molecular Structure Analysis

Structural investigations have provided insights into the crystal structures of isoquinoline derivatives. These studies reveal the importance of hydrogen bonds in stabilizing the molecular structure and shed light on the molecular shape and conformation of these compounds (Gotoh & Ishida, 2015).

Chemical Reactions and Properties

4-Chlorobenzo[f]isoquinoline undergoes various chemical reactions, including activation of CFTR and KCNN4 channels. This property is not shared with other benzoquinolines, highlighting its unique chemical behavior (Murthy et al., 2005).

Physical Properties Analysis

The physical properties of 4-Chlorobenzo[f]isoquinoline derivatives, such as their crystallization behavior and molecular geometry, have been studied to understand their stability and reactivity (Yamuna et al., 2010).

Chemical Properties Analysis

The chemical properties of 4-Chlorobenzo[f]isoquinoline, including its reactivity under various conditions and its interaction with different chemical agents, have been extensively explored. These studies are crucial for developing new pharmaceuticals and understanding the compound's potential applications in medicine and industry (Murthy et al., 2005).

Scientific Research Applications

Activation in Cystic Fibrosis Treatment

4-Chlorobenzo[F]isoquinoline (CBIQ) is a novel compound that has shown potential in the treatment of cystic fibrosis. Research has demonstrated its ability to activate CFTR (cystic fibrosis transmembrane conductance regulator) Cl- ion channels and KCNN4, intermediate conductance, calcium-sensitive K+-channels. These channels are vital in transporting epithelia. Particularly, CBIQ can activate DeltaF508 CFTR, the most common mutant form of CFTR present in approximately 75% of patients with cystic fibrosis. This characteristic distinguishes CBIQ from other benzoquinolines and highlights its potential as a new chemical scaffold for developing agents for cystic fibrosis treatment (Murthy et al., 2005).

Analgesic and Anti-Inflammatory Effects

Isoquinoline alkaloids, including those structurally related to 4-Chlorobenzo[f]isoquinoline, have demonstrated significant analgesic and anti-inflammatory effects. This is evident in compounds like 1-(4'-dimethylaminophenyl)-6, 7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, which has shown promising results in reducing pain and inflammation in various experimental models. These findings indicate the therapeutic potential of isoquinoline alkaloids in pain management and anti-inflammatory treatments (Rakhmanova et al., 2022).

Safety And Hazards

4-Chlorobenzo[f]isoquinoline is classified as a dangerous good for transport and may be subject to additional shipping charges . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Chlorobenzo[f]isoquinoline is a novel tool for a new ion channel and is the first activator of ΔF508 CFTR, the mutant form of CFTR chloride channel present in 75% of cystic fibrosis patients . This suggests potential future directions in the treatment of cystic fibrosis and other conditions involving these ion channels .

properties

IUPAC Name

4-chlorobenzo[f]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN/c14-13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQLTRRYZVBEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464737
Record name 4-Chlorobenzo[f]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzo[f]isoquinoline

CAS RN

32081-28-0
Record name 4-Chlorobenzo[f]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorobenzo[f]isoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Chlorobenzo[f]isoquinoline
Reactant of Route 2
4-Chlorobenzo[f]isoquinoline
Reactant of Route 3
Reactant of Route 3
4-Chlorobenzo[f]isoquinoline
Reactant of Route 4
4-Chlorobenzo[f]isoquinoline
Reactant of Route 5
Reactant of Route 5
4-Chlorobenzo[f]isoquinoline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Chlorobenzo[f]isoquinoline

Citations

For This Compound
34
Citations
M Murthy, N Pedemonte, L MacVinish, L Galietta… - European journal of …, 2005 - Elsevier
4-Chlorobenzo[F]isoquinoline (CBIQ) is a novel compound, here shown to activate both CFTR (cystic fibrosis transmembrane conductance regulator) Cl − ion channels and KCNN4, …
Number of citations: 30 www.sciencedirect.com
EIDEEE ENSG00000184908 - ncbi.nlm.nih.gov
Overview: Chloride channels are a functionally and structurally diverse group of anion-selective channels involved in processes including the regulation of the excitability of neurones, …
Number of citations: 0 www.ncbi.nlm.nih.gov
S Noel, C Faveau, C Norez, C Rogier, Y Mettey… - … of Pharmacology and …, 2006 - ASPET
The cystic fibrosis transmembrane conductance regulator (CFTR) represents the main Cl - channel in the apical membrane of epithelial cells for cAMP-dependent Cl - secretion. Here …
Number of citations: 50 jpet.aspetjournals.org
O Bardou, NTN Trinh… - American Journal of …, 2009 - journals.physiology.org
Multiple K + channels are expressed in the respiratory epithelium lining airways and alveoli. Of the three main classes [1) voltage-dependent or Ca 2+ -activated, 6-transmembrane …
Number of citations: 105 journals.physiology.org
AW Cuthbert, M Murthy, APS Darlington - Physiological reports, 2015 - Wiley Online Library
The mechanisms that lay behind the low‐level secretions from airway submucosal glands and the surface epithelium in the absence of external innervation have been investigated in …
Number of citations: 4 physoc.onlinelibrary.wiley.com
L Dannhoffer, A Billet, M Jollivet… - Frontiers in …, 2011 - frontiersin.org
Cystic fibrosis (CF) is a major inherited disorder involving abnormalities of fluid and electrolyte transport in a number of different organs due to abnormal function of cystic fibrosis …
Number of citations: 10 www.frontiersin.org
F Becq, MA Mall, DN Sheppard, M Conese… - Journal of Cystic …, 2011 - Elsevier
With knowledge of the molecular behaviour of the cystic fibrosis transmembrane conductance regulator (CFTR), its physiological role and dysfunction in cystic fibrosis (CF), therapeutic …
Number of citations: 88 www.sciencedirect.com
A O'Rourke - 2015 - repository.kaust.edu.sa
Natural products offer many possibilities for the treatment of disease. More than 70% of the Earth’s surface is ocean, and recent exploration and access has allowed for new additions to …
Number of citations: 4 repository.kaust.edu.sa
MD Amaral, K Kunzelmann - Trends in pharmacological sciences, 2007 - cell.com
One of the major challenges facing the pharmaceutical field is the identification of novel, ‘druggable' targets common to distinct diseases that, despite their clinical diversity, share the …
Number of citations: 178 www.cell.com
M Roberts, S Yao, S Wei, JT Jensen, L Han - F&S Science, 2023 - Elsevier
Objective To characterize ion channel expression and localization in the endocervix under different hormonal conditions using a nonhuman primate primary endocervical epithelial cell …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.